Cas no 75140-34-0 (2-amino-1-(pyridin-4-yl)ethan-1-one)
2-amino-1-(pyridin-4-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-(4-pyridinyl)-Ethanone
- 2-amino-1-[4]pyridyl-ethanone
- 2-AMINO-1-PYRIDIN-4-YL-ETHANONE
- 2-amino-1-(pyridin-4-yl)ethan-1-one
- EN300-151002
- SVJIQXGHQJABJI-UHFFFAOYSA-N
- FT-0746475
- 2-Amino-1-(4-pyridinyl)ethanone
- 75140-34-0
- 2-amino-1-pyridin-4-ylethanone
- CHEMBL4565240
- CS-0233932
- SCHEMBL4758241
- DTXSID801305146
- AKOS006346764
- 2-amino-1-(pyridin-4-yl)ethanone
- SB38577
- DB-013519
-
- MDL: MFCD13187879
- Inchi: 1S/C7H8N2O/c8-5-7(10)6-1-3-9-4-2-6/h1-4H,5,8H2
- InChI Key: SVJIQXGHQJABJI-UHFFFAOYSA-N
- SMILES: O=C(CN)C1C=CN=CC=1
Computed Properties
- Exact Mass: 136.063662883g/mol
- Monoisotopic Mass: 136.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 56Ų
2-amino-1-(pyridin-4-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1027-1g |
2-Amino-1-pyridin-4-yl-ethanone |
75140-34-0 | 96% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1027-5g |
2-Amino-1-pyridin-4-yl-ethanone |
75140-34-0 | 96% | 5g |
10176.51CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1027-500mg |
2-Amino-1-pyridin-4-yl-ethanone |
75140-34-0 | 96% | 500mg |
2111.63CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1027-250mg |
2-Amino-1-pyridin-4-yl-ethanone |
75140-34-0 | 96% | 250mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1027-100mg |
2-Amino-1-pyridin-4-yl-ethanone |
75140-34-0 | 96% | 100mg |
1161.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1027-50mg |
2-Amino-1-pyridin-4-yl-ethanone |
75140-34-0 | 96% | 50mg |
992.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1027-1g |
2-Amino-1-pyridin-4-yl-ethanone |
75140-34-0 | 96% | 1g |
¥6977.66 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1027-5g |
2-Amino-1-pyridin-4-yl-ethanone |
75140-34-0 | 96% | 5g |
¥26214.33 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1027-500mg |
2-Amino-1-pyridin-4-yl-ethanone |
75140-34-0 | 96% | 500mg |
¥0.0 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1027-250mg |
2-Amino-1-pyridin-4-yl-ethanone |
75140-34-0 | 96% | 250mg |
¥0.0 | 2025-01-20 |
2-amino-1-(pyridin-4-yl)ethan-1-one Suppliers
2-amino-1-(pyridin-4-yl)ethan-1-one Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-amino-1-(pyridin-4-yl)ethan-1-one
2-Amino-1-(Pyridin-4-yl)ethan-1-one (CAS No. 75140-34-0): A Comprehensive Overview
2-Amino-1-(pyridin-4-yl)ethan-1-one, also known by its CAS number 75140-34-0, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential therapeutic properties and its role in the development of novel drugs.
The chemical structure of 2-amino-1-(pyridin-4-yl)ethan-1-one consists of a pyridine ring attached to an amino-acetone moiety. The presence of the pyridine ring, a heterocyclic aromatic compound, imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for drug design. The amino group and the ketone functionality further enhance its reactivity and functional versatility.
Recent studies have highlighted the potential of 2-amino-1-(pyridin-4-yl)ethan-1-one in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic activities. These findings suggest that 2-amino-1-(pyridin-4-yl)ethan-1-one could serve as a lead compound for the development of new therapeutic agents targeting inflammatory diseases and pain management.
In addition to its anti-inflammatory properties, 2-amino-1-(pyridin-4-yl)ethan-1-one has been investigated for its potential as an antiviral agent. A study published in Antiviral Research demonstrated that certain derivatives of this compound exhibit significant antiviral activity against a range of viral pathogens, including influenza and herpes simplex viruses. This broad-spectrum antiviral activity makes it a promising candidate for further development in antiviral drug discovery.
The pharmacokinetic properties of 2-amino-1-(pyridin-4-yl)ethan-1-one have also been studied extensively. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as a therapeutic agent. Its good oral bioavailability and low toxicity further enhance its suitability for drug development.
In the realm of cancer research, 2-amino-1-(pyridin-4-yl)ethan-1-one has shown promise as a potential anticancer agent. Studies have demonstrated that certain derivatives of this compound can inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.
The synthetic accessibility of 2-amino-1-(pyridin-4-yl)ethan-1-one is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. These methods typically involve the condensation of 4-cyanopyridine with an appropriate amine followed by hydrolysis to form the desired product. The ease of synthesis allows for the rapid generation of diverse derivatives, facilitating high-throughput screening for optimal therapeutic candidates.
Beyond its direct therapeutic applications, 2-amino-1-(pyridin-4-yl)ethan-1-one serves as a valuable building block in organic synthesis. Its reactivity and functional group diversity make it an excellent starting material for the synthesis of more complex molecules with potential biological activities. This versatility has led to its use in the development of novel ligands for protein-protein interactions and as scaffolds for small molecule inhibitors targeting specific enzymes or receptors.
In conclusion, 2-amino-1-(pyridin-4-y l)ethan - 1 - one (CAS No . 75 1 40 - 3 4 - 0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, favorable pharmacokinetic properties, and broad-spectrum biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to uncover new applications and mechanisms of action, the importance of this compound in the field of drug discovery is likely to grow even further.
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